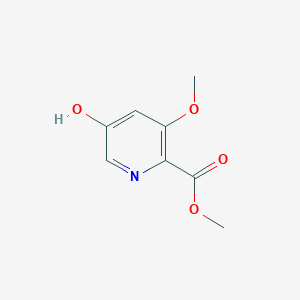
2-Ethyl-4-phenylthiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-phenylthiazole-5-carboxylic acid: is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. Thiazoles belong to the azole heterocycles, which also include imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It has a pale yellow color and is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and nervous system function .
Méthodes De Préparation
Synthetic Routes:: One synthetic route involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water, yielding the final compound .
Industrial Production:: Details on industrial-scale production methods are not widely available in the literature. research laboratories can synthesize this compound using established synthetic routes.
Analyse Des Réactions Chimiques
Reactions:: 2-Ethyl-4-phenylthiazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Specific reagents and conditions depend on the desired transformation.
Major Products:: The major products formed from these reactions may include derivatives with modified functional groups or side chains attached to the thiazole ring.
Applications De Recherche Scientifique
Biologically Active Compounds:: Thiazoles are found in several potent biologically active compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: and : Antineoplastic drugs.
Mécanisme D'action
The specific mechanism by which 2-Ethyl-4-phenylthiazole-5-carboxylic acid exerts its effects remains an area of ongoing research. It likely interacts with molecular targets and pathways relevant to its biological activity.
Comparaison Avec Des Composés Similaires
Uniqueness:: Highlighting its uniqueness requires further investigation, as detailed comparative studies are limited.
Similar Compounds:: Other related compounds include:
- Sulfathiazole
- Ritonavir
- Abafungin
- Bleomycin
- Tiazofurin
Propriétés
Formule moléculaire |
C12H11NO2S |
|---|---|
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
2-ethyl-4-phenyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-2-9-13-10(11(16-9)12(14)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15) |
Clé InChI |
QFUPBUGWFACJBE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12963934.png)


![3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12963948.png)






![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12963984.png)



